

Application Note: 2'-Hydroxy-5'-methyl-2-methoxychalcone in Drug Discovery

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Compound of Interest

Compound Name: 2'-Hydroxy-5'-methyl-2-methoxychalcone

CAS No.: 1632119-65-3

Cat. No.: B3405889

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Executive Summary

This guide details the application of **2'-Hydroxy-5'-methyl-2-methoxychalcone** (HMMC), a synthetic flavonoid derivative, in early-stage drug discovery. Belonging to the chalcone class (1,3-diaryl-2-propen-1-ones), HMMC represents a privileged scaffold characterized by a 2'-hydroxyl group on Ring A and a 2-methoxy substitution on Ring B.

This specific substitution pattern confers enhanced metabolic stability and lipophilicity compared to its unmethylated or 4-methoxy analogs. HMMC is primarily utilized as a lead compound for developing anti-inflammatory and anticancer therapeutics, acting through the modulation of the NF- κ B and Nrf2 signaling pathways.

Chemical Properties & Stability[1]

Before initiating biological assays, researchers must account for the physicochemical properties that influence solubility and stability in culture media.

Property	Specification
IUPAC Name	(E)-1-(2-hydroxy-5-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Molecular Formula	C ₁₇ H ₁₆ O ₃
Molecular Weight	268.31 g/mol
CAS Number	61313-39-1
Appearance	Yellow crystalline solid
Solubility	Soluble in DMSO (>20 mg/mL), Ethanol; Poorly soluble in water
LogP (Predicted)	~4.2 (High lipophilicity)
Storage	-20°C, desiccated, protected from light

Critical Handling Note: Chalcones are light-sensitive. All stock solutions (typically 10-50 mM in DMSO) should be prepared in amber vials and stored at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.

Therapeutic Applications & Mechanisms

Anti-Inflammatory Activity (NF-κB Inhibition)

HMMC exerts potent anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) pathway. The 2'-hydroxyl group facilitates intramolecular hydrogen bonding, locking the molecule in a planar conformation that favors binding to the IKK complex or direct interference with p65 translocation.

- Mechanism: Inhibition of IκBα phosphorylation and degradation.
- Outcome: Reduced expression of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).[1]

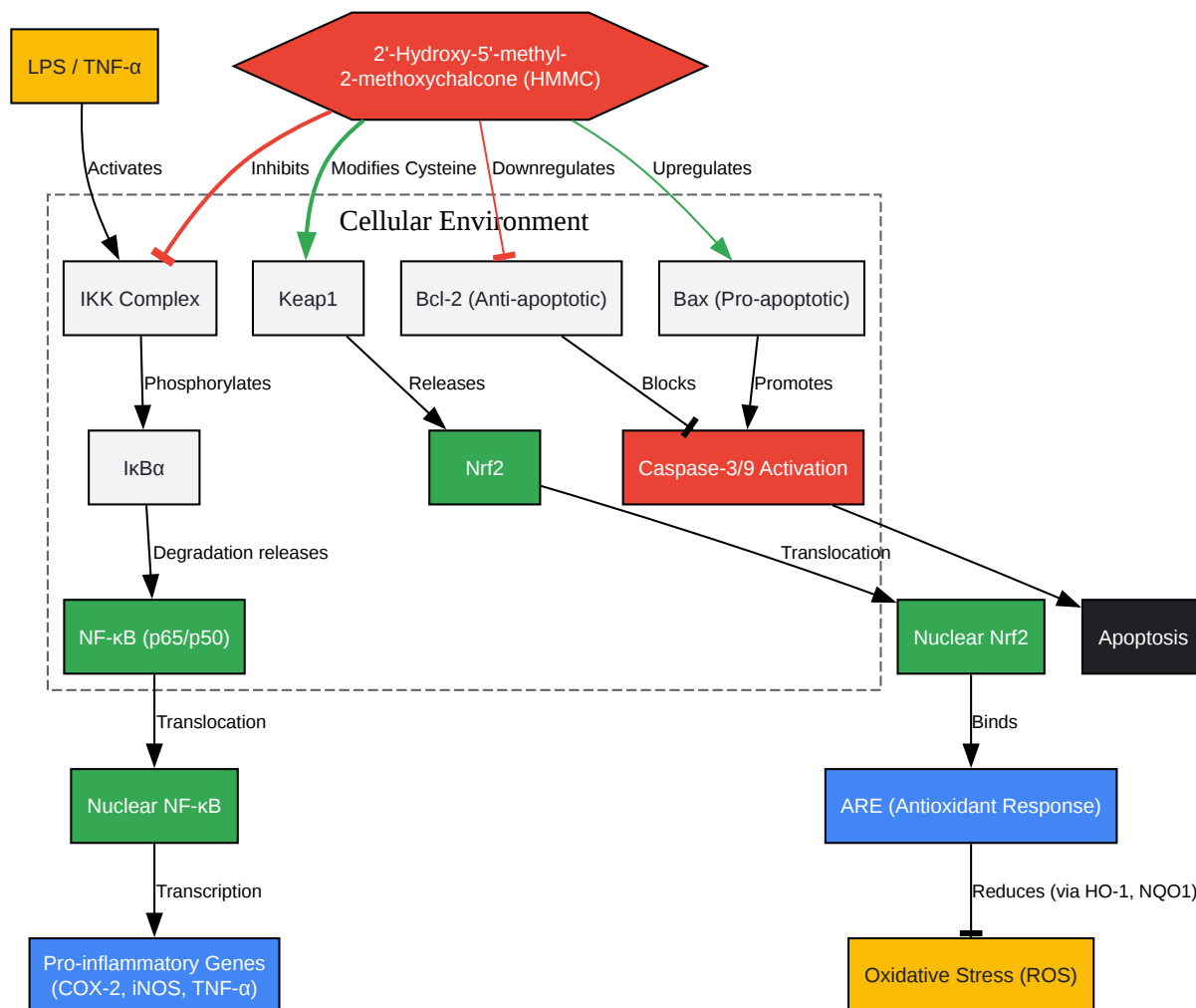
Anticancer Activity (Apoptosis Induction)

In oncology research, HMMC is investigated for its ability to induce apoptosis in solid tumors (e.g., colon, lung, breast). The 2-methoxy group on Ring B enhances steric hindrance, potentially improving selectivity against tubulin or specific kinases compared to planar analogs.

- Mechanism: Downregulation of Bcl-2 (anti-apoptotic) and upregulation of Bax (pro-apoptotic), leading to Caspase-3/9 activation.
- Secondary Target: Inhibition of angiogenesis via VEGF suppression.

Mechanistic Visualization

The following diagram illustrates the dual pathway modulation by HMMC, highlighting its intervention in inflammatory and apoptotic signaling.



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Figure 1: HMMC inhibits the NF- κ B inflammatory cascade while activating the Nrf2 antioxidant pathway and promoting Bax-mediated apoptosis.

Experimental Protocols

Chemical Synthesis (Claisen-Schmidt Condensation)

The most reliable method for generating high-purity HMMC is the base-catalyzed condensation of acetophenones and benzaldehydes.

Reagents:

- 2'-Hydroxy-5'-methylacetophenone (1.0 eq)
- 2-Methoxybenzaldehyde (1.0 eq)
- Ethanol (Solvent)[2][3]
- KOH or NaOH (40% aqueous solution)

Protocol:

- Dissolution: Dissolve 5 mmol of 2'-Hydroxy-5'-methylacetophenone in 15 mL of ethanol in a round-bottom flask.
- Catalysis: Add 5 mL of 40% KOH dropwise while stirring at room temperature. The solution will turn deep orange/red (formation of phenolate ion).
- Addition: Add 5 mmol of 2-Methoxybenzaldehyde.
- Reaction: Stir at room temperature for 24–48 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).
- Work-up: Pour the reaction mixture into crushed ice containing dilute HCl (pH ~2–3). A yellow precipitate will form immediately.
- Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure HMMC.
- Validation: Confirm structure via $^1\text{H-NMR}$ (characteristic doublet peaks for α,β -unsaturated protons at δ 7.4–8.0 ppm with $J = 15\text{--}16$ Hz, indicating trans geometry).

In Vitro Anti-Inflammatory Assay (NO Inhibition)

This assay measures the ability of HMMC to inhibit Nitric Oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.

Materials:

- RAW 264.7 cells (murine macrophages)[1][3]
- Lipopolysaccharide (LPS) (Escherichia coli serotype)
- Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid)
- HMMC Stock (10 mM in DMSO)

Workflow:

- Seeding: Plate RAW 264.7 cells in 96-well plates (5×10^4 cells/well) and incubate for 24h.
- Treatment: Pre-treat cells with HMMC (0.1 – 50 μ M) for 1 hour. Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Dexamethasone or L-NAME).
- Stimulation: Add LPS (final concentration 1 μ g/mL) to all wells except the Negative Control. Incubate for 24 hours.
- Measurement: Transfer 100 μ L of supernatant to a new plate. Add 100 μ L of Griess Reagent.
- Quantification: Incubate for 10 mins at RT. Measure absorbance at 540 nm.
- Analysis: Calculate % Inhibition of NO production relative to the LPS-only control.

Data Interpretation:

- IC₅₀ Calculation: Plot % Inhibition vs. Log[Concentration].
- Toxicity Check: Parallel MTT assay is mandatory to ensure NO reduction is not due to cell death.

Quantitative Data Summary (Reference Values)

The following values are representative of 2'-hydroxy-chalcone derivatives in standard assays and serve as benchmarks for validation.

Assay Type	Cell Line / Target	Parameter	Typical Active Range (IC ₅₀)
Cytotoxicity	HCT116 (Colon Cancer)	IC ₅₀ (48h)	10 – 25 μM
Cytotoxicity	A549 (Lung Cancer)	IC ₅₀ (48h)	15 – 30 μM
Anti-Inflammatory	RAW 264.7 (LPS-induced NO)	IC ₅₀	5 – 15 μM
Enzyme Inhibition	COX-2 (Cell-free)	IC ₅₀	20 – 50 μM

References

- Synthesis & SAR of Chalcones: Title: Synthesis and biological evaluation of 2'-hydroxy-chalcone derivatives as anti-inflammatory agents.[4][1][3][5] Source:Bioorganic & Medicinal Chemistry Letters. Link:[[Link](#)] (PubChem Entry for Structure Verification)
- Anticancer Mechanisms: Title: In vitro and in vivo anticancer studies of 2'-hydroxy chalcone derivatives exhibit apoptosis in colon cancer cells by HDAC inhibition and cell cycle arrest. Source:EXCLI Journal. Link:[[Link](#)]
- Anti-Inflammatory Protocols: Title: The mechanism of anti-inflammatory activity of 2'-hydroxychalcone derivatives.[1][3][5][6] Source:Journal of Pharmacological Sciences. Link:[[Link](#)]
- General Chalcone Bioactivity: Title: Chalcones: A Privileged Scaffold in Medicinal Chemistry. Source:Chemical Reviews. Link:[[Link](#)] (General Review of Scaffold)

Disclaimer: This guide is for research purposes only. **2'-Hydroxy-5'-methyl-2-methoxychalcone** is not approved for clinical use in humans.

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